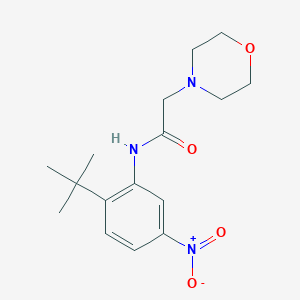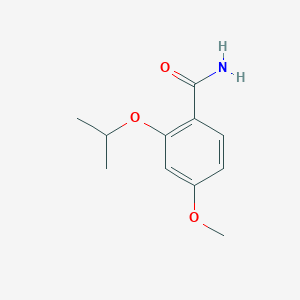
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a chemical compound that serves as a precursor in the synthesis of the non-selective beta blocker Bupranolol . This compound is characterized by its chiral center, which significantly influences its biological activity and macroscopic properties, including crystal organization .
Vorbereitungsmethoden
The synthesis of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin under basic conditions . The reaction typically proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of Bupranolol, a non-selective beta blocker.
Medicine: As a precursor to Bupranolol, it plays a role in the development of cardiovascular drugs.
Industry: The compound’s derivatives are used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol primarily involves its conversion to Bupranolol, which then exerts its effects by blocking beta-adrenergic receptors . This blockade prevents the action of endogenous catecholamines, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production .
Vergleich Mit ähnlichen Verbindungen
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol can be compared with other similar compounds such as:
3-(2-Methylphenoxy)propane-1,2-diol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-(2-Chloro-4-methylphenoxy)propane-1,2-diol: The position of the methyl group is different, which can influence the compound’s steric and electronic properties.
3-(2-Chloro-5-methylphenoxy)propane-1,3-diol: The position of the hydroxyl groups is altered, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and their impact on its properties and applications .
Eigenschaften
CAS-Nummer |
61396-68-7 |
|---|---|
Molekularformel |
C10H13ClO3 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
3-(2-chloro-5-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H13ClO3/c1-7-2-3-9(11)10(4-7)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3 |
InChI-Schlüssel |
VVZNNTFTABNMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)



![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)


![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)

